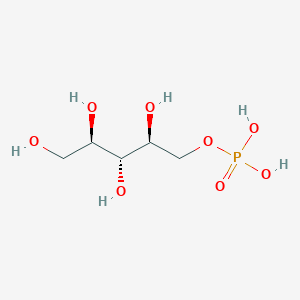

D-ribitol 1-phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13O8P |

|---|---|

Molecular Weight |

232.13 g/mol |

IUPAC Name |

[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5-/m1/s1 |

InChI Key |

VJDOAZKNBQCAGE-MROZADKFSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

D Ribitol 1 Phosphate As a Polyol Unit in Bacterial Cell Wall Architecture

Structural Integration into Teichoic Acids

D-ribitol 1-phosphate is a central component of two major types of teichoic acids: wall teichoic acids (WTAs) and lipoteichoic acids (LTAs). These polymers play critical roles in various physiological processes, including cation homeostasis, cell division, and interactions with the host. nih.gov

Poly(D-ribitol 1,5-phosphate) Wall Teichoic Acids (WTAs)

Wall teichoic acids are covalently linked to the peptidoglycan layer of the bacterial cell wall. wikipedia.org A prevalent form of WTA is poly(D-ribitol 1,5-phosphate), a polymer composed of repeating D-ribitol phosphate (B84403) units linked via phosphodiester bonds between the 1st and 5th carbon positions of adjacent ribitol (B610474) molecules. nih.govresearchgate.net These long chains extend through and beyond the peptidoglycan layer, contributing significantly to the surface properties of the bacterium. sci-hub.se In Staphylococcus aureus, for instance, the WTA backbone is composed of these poly(ribitol phosphate) chains. pnas.org

Lipoteichoic Acids (LTAs) Containing D-ribitol Phosphate

Lipoteichoic acids are anchored to the cytoplasmic membrane via a glycolipid and extend into the cell wall. nih.govwikipedia.org While many LTAs are polymers of glycerol (B35011) phosphate, some bacterial species, including certain strains of Staphylococcus aureus, possess LTAs that incorporate D-ribitol phosphate. nih.govnih.gov For example, a study on Staphylococcus aureus H identified a lipoteichoic acid composed of a ribitol phosphate oligomer, a poly(glycerol phosphate) chain, and a glycolipid anchor. nih.govoup.com The structure of LTAs can vary between different bacterial species. wikipedia.org

Structural Diversity and Substitutions on D-ribitol Phosphate Chains (e.g., D-alanylation, glycosylation)

The D-ribitol phosphate chains of both WTAs and LTAs are often decorated with various substituents, which contribute to their structural diversity and functional specificity. nih.govnih.gov Common modifications include the esterification with D-alanine (D-alanylation) and the attachment of sugar residues (glycosylation). nih.govasm.org

D-alanylation: The addition of D-alanine residues to the hydroxyl groups of the ribitol phosphate backbone introduces positive charges, which can modulate the net negative charge of the cell wall. nih.gov This modification is crucial for processes like cation binding and resistance to certain antimicrobial peptides. researchgate.net

Glycosylation: Various sugar residues, such as N-acetylglucosamine (GlcNAc) and glucose, can be attached to the ribitol phosphate units. nih.govnih.gov In Staphylococcus aureus, the WTA is commonly modified with both α- and β-linked GlcNAc. pnas.org The specific type and linkage of these sugar substituents can vary between different bacterial strains and even within the same strain. sci-hub.se This glycosylation can influence interactions with the host immune system and susceptibility to bacteriophages. pnas.org Research on Staphylococcus aureus H has shown that the ribitol residues in its LTA can be glycosylated with N-acetylglucosamine. nih.govoup.com

Biosynthetic Pathways of D-ribitol Phosphate-containing Polymers

The synthesis of teichoic acids containing D-ribitol phosphate is a complex, multi-step process that begins with the formation of a key precursor molecule.

Precursor Synthesis: CDP-D-ribitol Formation

The biosynthesis of CDP-D-ribitol begins with the reduction of D-ribulose 5-phosphate, a product of the pentose (B10789219) phosphate pathway, to D-ribitol 5-phosphate. nih.govresearchgate.net This reaction is catalyzed by a specific reductase enzyme. In bacteria like Streptococcus pneumoniae and Staphylococcus aureus, this reductase is known as TarJ (encoded by the tarJ gene, also referred to as spr1148 in S. pneumoniae). nih.govgrafiati.com TarJ is an NADPH-dependent alcohol dehydrogenase that specifically converts D-ribulose 5-phosphate to D-ribitol 5-phosphate. nih.gov The subsequent step, the conversion of D-ribitol 5-phosphate to CDP-D-ribitol, is catalyzed by a cytidylyltransferase called TarI. nih.govnih.gov

Table 1: Key Enzymes in the Initial Steps of D-ribitol Phosphate Polymer Biosynthesis

| Enzyme | Gene | Organism Example | Function |

| TarJ | tarJ / spr1148 | Streptococcus pneumoniae, Staphylococcus aureus | NADPH-dependent reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate. nih.gov |

| TarI | tarI / spr1149 | Streptococcus pneumoniae, Staphylococcus aureus | Cytidylyltransferase that synthesizes CDP-D-ribitol from D-ribitol 5-phosphate and CTP. nih.govnih.gov |

Cytidylyl Transfer of D-ribitol 5-phosphate to CDP-D-ribitol (e.g., TarI/Spr1149, CDP-ribitol pyrophosphorylase)

The biosynthesis of ribitol-containing WTAs requires an activated form of ribitol, which is achieved through a cytidylyl transfer reaction. This critical step is catalyzed by the enzyme D-ribitol-5-phosphate cytidylyltransferase, also known as CDP-ribitol pyrophosphorylase. wikipedia.org In this reaction, D-ribitol 5-phosphate reacts with cytidine (B196190) triphosphate (CTP) to produce cytidine diphosphate-ribitol (CDP-ribitol) and pyrophosphate. wikipedia.orgnih.gov

In many bacteria, this enzymatic activity is carried out by proteins designated as TarI. For instance, in Streptococcus pneumoniae, the enzyme TarI (encoded by the gene spr1149) is responsible for this cytidylyl transfer. nih.govnih.gov Similarly, in Staphylococcus aureus, TarI, in conjunction with TarJ, synthesizes CDP-ribitol. researchgate.net TarJ, an NADPH-dependent alcohol dehydrogenase, first reduces D-ribulose 5-phosphate to D-ribitol 5-phosphate, which is then activated by TarI. nih.govresearchgate.net Some bacteria, like Haemophilus influenzae, possess a bifunctional enzyme that performs both the reduction and the cytidylyl transfer. uniprot.orguniprot.orgnih.gov

The product of this reaction, CDP-ribitol, is the direct precursor for the polymerization of the poly(ribitol phosphate) chains of WTAs. nih.govresearchgate.net The essentiality of this step is highlighted by the fact that in some bacteria, such as S. pneumoniae, the genes encoding these enzymes (tarI and tarJ) are indispensable for cell growth. nih.govasm.org

Polymerization of D-ribitol Phosphate Units

Once CDP-ribitol is synthesized, the next phase in WTA construction is the polymerization of D-ribitol phosphate units to form the characteristic poly(ribitol phosphate) chain. This process involves the sequential action of primase and polymerase enzymes.

D-ribitol Phosphate Primase Activity (e.g., TarK, TarL)

The polymerization process is initiated by a primase that transfers the first ribitol phosphate unit onto a linkage unit, which is itself anchored to a lipid carrier in the cell membrane. nih.gov In Bacillus subtilis W23, it has been proposed that TarK acts as the primase, adding the initial ribitol-phosphate unit. nih.gov However, in Staphylococcus aureus, the roles are less distinct, with evidence suggesting that TarL can catalyze both the priming and polymerization steps. nih.govdntb.gov.ua

D-ribitol Phosphate Polymerase Activity (e.g., TarL, TarK)

Following the priming event, a polymerase extends the chain by successively adding more ribitol phosphate units from the CDP-ribitol donor pool. In B. subtilis W23, TarL is thought to be the primary polymerase responsible for elongating the poly(ribitol phosphate) chain. nih.govuniprot.org In S. aureus, both TarL and TarK have been shown to possess polymerase activity. nih.govdntb.gov.uanih.gov These enzymes catalyze the transfer of ribitol phosphate from CDP-ribitol to the growing polymer chain, releasing CMP in the process. nih.gov

Functional Redundancy and Gene Duplication in Polymerases (e.g., in Staphylococcus aureus)

A notable feature of the WTA biosynthesis pathway in Staphylococcus aureus is the presence of duplicated gene clusters. nih.govnih.gov All sequenced S. aureus strains contain two highly similar gene clusters, tarIJL and tarI'J'K. nih.govnih.gov This duplication results in two sets of enzymes for CDP-ribitol synthesis (TarIJ and TarI'J') and two polymerases (TarL and TarK). nih.govresearchgate.net

Initial hypotheses suggested distinct roles for TarK as a primase and TarL as a polymerase. However, subsequent research has revealed that both TarK and TarL from S. aureus are bifunctional enzymes capable of catalyzing both the priming and polymerization reactions. nih.govdntb.gov.uanih.gov This indicates a degree of functional redundancy. nih.gov Despite this redundancy, deletion of both tarK and tarL is lethal, underscoring the importance of poly(ribitol phosphate) WTA for the bacterium. nih.gov Interestingly, under certain conditions, TarK can direct the synthesis of a distinct WTA polymer, designated K-WTA, whose expression is regulated by the accessory gene regulator (agr) system. nih.govdntb.gov.ua

Linkage Unit Formation and Attachment to Peptidoglycan

Wall teichoic acids are not free-floating polymers but are covalently attached to the peptidoglycan layer of the cell wall. This connection is mediated by a specific linkage unit. The assembly of the poly(ribitol phosphate) chain occurs on a lipid carrier, undecaprenyl phosphate, at the cytoplasmic face of the cell membrane. asm.orgasm.org

The linkage unit itself is assembled first. In S. aureus, this typically consists of a disaccharide of N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc), followed by several glycerol phosphate units. asm.orgnih.gov The poly(ribitol phosphate) chain is then polymerized onto this linkage unit. nih.gov Once fully assembled, the entire lipid-linked WTA polymer is transported across the cell membrane by an ABC transporter, such as TarGH. nih.govresearcher.life Finally, an enzyme, which is yet to be fully characterized, catalyzes the covalent attachment of the WTA to the C6 hydroxyl group of N-acetylmuramic acid (MurNAc) residues within the peptidoglycan. asm.orgrsc.orgrug.nl

Genetic Regulation of this compound-associated Biosynthesis in Bacteria

The biosynthesis of WTAs, including those containing this compound, is a tightly regulated process. The expression of the tar genes can be influenced by various environmental cues and regulatory networks.

In Bacillus subtilis W23, the tar genes are organized into two divergently transcribed operons, tarDF and tarABIJKL. microbiologyresearch.org Studies have shown that the expression of these genes is responsive to phosphate availability in the growth medium. microbiologyresearch.orgnih.govmicrobiologyresearch.org For example, under phosphate starvation, the expression of tarD and tarL is downregulated. microbiologyresearch.orgnih.gov This is part of a broader adaptive response where bacteria may replace teichoic acids with phosphorus-free teichuronic acids to conserve phosphate. asm.orgrug.nl The PhoPR two-component system plays a role in this phosphate-dependent regulation. microbiologyresearch.org Additionally, the extracytoplasmic function (ECF) sigma factor, σM, has been implicated in the regulation of tarA expression in response to cell wall stress, which can be induced by phosphate depletion. microbiologyresearch.orgmicrobiologyresearch.org

In Staphylococcus aureus, the genetic organization is different, with at least two separate polycistronic tar gene clusters. nih.gov As mentioned, the expression of the tarK-directed K-WTA is repressed by the agr system, a global regulator of virulence factors in S. aureus. nih.govdntb.gov.ua This suggests a link between WTA structure and the bacterium's pathogenic behavior. Furthermore, inhibition of the early steps of WTA biosynthesis can trigger the VraRS two-component system, which in turn regulates the expression of virulence genes, highlighting the intricate connection between cell wall synthesis and pathogenicity. researcher.life

The table below summarizes the key enzymes involved in the biosynthesis of this compound-containing WTAs and their functions.

| Enzyme | Gene(s) | Organism Example(s) | Function |

| D-ribulose-5-phosphate reductase | tarJ / spr1148 | S. aureus, S. pneumoniae | Reduces D-ribulose 5-phosphate to D-ribitol 5-phosphate. nih.govresearchgate.net |

| D-ribitol-5-phosphate cytidylyltransferase | tarI / spr1149 | S. aureus, S. pneumoniae | Catalyzes the formation of CDP-ribitol from CTP and D-ribitol 5-phosphate. nih.govnih.govresearchgate.net |

| Bifunctional Reductase/Pyrophosphorylase | acs1, bcs1 | H. influenzae | Catalyzes both the reduction of D-ribulose 5-phosphate and the synthesis of CDP-ribitol. uniprot.orguniprot.org |

| D-ribitol Phosphate Primase/Polymerase | tarK | B. subtilis W23, S. aureus | In B. subtilis, proposed primase. In S. aureus, a bifunctional primase/polymerase. nih.govnih.gov |

| D-ribitol Phosphate Polymerase | tarL | B. subtilis W23, S. aureus | In B. subtilis, the main polymerase. In S. aureus, a bifunctional primase/polymerase. nih.govuniprot.orgnih.gov |

| WTA Transporter | tarGH | S. aureus | An ABC transporter that flips the lipid-linked WTA across the cell membrane. nih.govresearcher.life |

Operons and Gene Clusters (e.g., tar genes, lic region)

The biosynthesis of polyribitol phosphate (poly-RboP) teichoic acids is orchestrated by dedicated gene clusters and operons. In many bacteria, these are known as the tar (teichoic acid ribitol) genes.

In Staphylococcus aureus , the genes for poly-RboP synthesis are found in at least two separate polycistronic gene clusters. nih.gov A notable feature is a putatively duplicated gene cluster, comprising tarI′J′K and tarIJL. researchgate.netnih.gov The genes tarI and tarJ (and their duplicates tarI′ and tarJ′) are responsible for producing the activated precursor, CDP-ribitol. researchgate.netnih.gov The genes tarK and tarL encode the polymerases that transfer ribitol phosphate units to the growing teichoic acid chain. nih.govresearchgate.net These two enzymes have been shown to be functionally redundant polymerases. nih.gov The gene tarF, which encodes a glycerol phosphate transferase, separates these two gene clusters. researchgate.net

In Bacillus subtilis strain W23, which also produces poly-RboP wall teichoic acid (WTA), the tar genes are organized differently, located in a single, divergently transcribed locus. nih.govnih.gov In this strain, TarK functions as a primase, adding the initial ribitol-phosphate unit, while TarL acts as the polymerase, extending the chain. nih.gov

In Streptococcus pneumoniae , the genes for teichoic acid synthesis, including those for CDP-ribitol, are located in the lic region. nih.govnih.gov This region contains the lic1 and lic2 operons. researchgate.netoup.com Specifically, the lic1 operon includes tarI (spr1149) and tarJ (spr1148), which are essential for synthesizing CDP-ribitol from ribulose 5-phosphate. nih.govnih.govoup.com TarJ is an NADPH-dependent alcohol dehydrogenase that produces ribitol 5-phosphate, and TarI is a cytidylyl transferase that synthesizes CDP-ribitol. nih.govnih.govoup.com These genes are considered essential for the growth of the pneumococcus. nih.govnih.gov

In Haemophilus influenzae , the genes for capsule expression, which can contain ribitol phosphate, are clustered in the cap locus. nih.gov

Regulatory Mechanisms (e.g., agr system, GlpR/IolR-like repressor)

The expression of genes involved in this compound polymer synthesis is tightly controlled by various regulatory systems.

In Staphylococcus aureus , the accessory gene regulator (agr) system has been shown to repress the biosynthesis of a specific type of polyribitol-containing teichoic acid. nih.govnih.gov This regulation demonstrates that cell envelope remodeling in S. aureus is a controlled process, which has implications for its adhesion and pathogenesis. nih.govnih.gov

In Lactobacillus casei , an 11-kb region containing genes for D-ribitol metabolism is regulated by a GlpR/IolR-like repressor. nih.govresearchgate.net This family of repressors typically controls carbohydrate metabolism pathways. researchgate.net In L. casei, this system governs the fermentation of D-ribitol. nih.govresearchgate.net

Comparative Biochemistry of D-ribitol Phosphate Pathways Across Bacterial Species

The pathways for synthesizing and utilizing D-ribitol phosphate exhibit notable differences between various bacterial species, reflecting their distinct physiological needs and cell wall structures.

Gram-positive Bacteria

Staphylococcus aureus : The majority of S. aureus strains feature poly-RboP WTA. nih.gov The biosynthesis begins with the formation of a disaccharide on an undecaprenyl-phosphate carrier molecule, followed by the addition of glycerol phosphate units by TarB and TarF. nih.govasm.org The poly-RboP chain is then polymerized by the functionally redundant enzymes TarK and TarL, using CDP-ribitol synthesized by TarI and TarJ. nih.govresearchgate.netnih.gov The resulting polymer can be further modified with D-alanine or N-acetylglucosamine. asm.orguniversiteitleiden.nl

Bacillus subtilis : In the cell wall of Bacillus species, D-ribose-5-phosphate, derived from the pentose phosphate pathway, is a precursor for ribitol, a component of ribitol teichoic acid. jmb.or.krjmb.or.kr The strain W23 synthesizes poly-RboP WTA, but its enzymatic pathway differs from that of S. aureus. nih.gov While both use TarK and TarL homologs, in B. subtilis W23 they function as a distinct primase-polymerase pair, unlike the redundant polymerases in S. aureus. nih.gov

Streptococcus pneumoniae : This bacterium has exceptionally complex teichoic acids (both wall and lipoteichoic acid) that share a repeating unit containing a ribitol phosphate moiety. nih.govnih.govoup.com The repeating unit also includes N-acetylgalactosamine, 2-acetamido-4-amino-2,4,6-trideoxygalactose, and glucose or galactose. nih.govoup.com The synthesis of the necessary CDP-activated ribitol precursor is carried out by the TarI and TarJ enzymes encoded within the lic1 operon. nih.govnih.govoup.com

Lactobacillus casei : Certain strains of L. casei can ferment D-ribitol. nih.govresearchgate.net This process involves a mannose-type phosphotransferase system (PTS) for transport and phosphorylation, creating D-ribitol-5-phosphate. nih.govresearchgate.netresearchgate.net This is then catabolized through a series of enzymatic steps, including oxidation by a D-ribitol-5-phosphate 2-dehydrogenase, epimerization, and eventual cleavage by a phosphoketolase into acetylphosphate (B1214568) and glyceraldehyde-3-phosphate. nih.govresearchgate.netasm.org

Gram-negative Bacteria

Haemophilus influenzae : This Gram-negative bacterium is a notable exception, as some serotypes incorporate ribitol phosphate into their capsular polysaccharides. The capsule of type a (Hia) is a polymer of -4-[β-D-glucose-(1-4)-D-ribitol-5-phosphate-], while the type b (Hib) capsule is a polymer of -3-[β-D-ribose-(1-1)-D-ribitol-5-phosphate-]. nih.gov In H. influenzae, the synthesis of the CDP-ribitol precursor is catalyzed by a bifunctional enzyme, Acs1. nih.gov This single enzyme performs both the reduction of ribulose 5-phosphate to ribitol 5-phosphate and the subsequent reaction with CTP to form CDP-ribitol. nih.govuniprot.org

Methodologies for Studying Bacterial this compound Polymers

Understanding the complex biosynthetic pathways of this compound polymers requires sophisticated experimental approaches.

Biochemical Reconstitution of Biosynthesis Pathways

A powerful method for dissecting these pathways is their biochemical reconstitution in vitro. nih.gov This involves expressing and purifying the individual enzymes involved in the pathway and then combining them with the necessary substrates to rebuild the synthesis process in a test tube. nih.gov This approach has been successfully used to revise the proposed pathway for WTA biosynthesis in Staphylococcus aureus, demonstrating that a ribitol-5-phosphate primase is not required, unlike in B. subtilis W23. nih.gov By reconstituting the intracellular steps, researchers can definitively assign functions to each enzyme, study their kinetics, and determine the precise sequence of events. nih.govnih.gov This methodology was also key in defining the capsule biosynthesis pathway of Haemophilus influenzae serotype b, enabling detailed characterization of the enzymatic machinery. pdbj.org

Synthetic Oligomer Preparation and Protein Conjugation Studies

The critical role of this compound-containing WTAs in bacterial pathogenesis has made them attractive targets for the development of antibacterial vaccines. Since isolating pure, well-defined WTA fragments from bacteria is challenging due to their microheterogeneity, chemical synthesis provides a powerful alternative to generate specific oligomers for immunological studies. dntb.gov.uanih.gov Researchers have successfully synthesized oligomers of D-ribitol-1-phosphate of varying lengths, including dimers, trimers, hexamers, octamers, and even dodecamers. researchgate.netnih.govnih.gov

These synthetic efforts often employ phosphoramidite (B1245037) chemistry, a strategy adapted from DNA/RNA synthesis, which allows for the stepwise and controlled assembly of the ribitol phosphate units. researchgate.netnih.gov Both solution-phase and automated solid-phase synthesis (ASPS) methods have been developed. researchgate.net For example, a study described the synthesis of octa- and dodecamers of D-ribitol-1-phosphate linked to a spacer with a terminal amino group. This was achieved through the stepwise oligomerization of a fully protected D-ribitol-phosphoramidite, followed by deprotection. nih.gov

Once synthesized, these oligomers are conjugated to immunogenic carrier proteins to enhance their ability to elicit a robust immune response. oup.com Common carrier proteins include bovine serum albumin (BSA) and tetanus toxoid (TT). nih.govnih.govnih.gov Various conjugation chemistries have been utilized, such as the formation of an oxime linkage between a keto-derivatized oligomer and an aminooxy-functionalized protein. nih.gov In another approach, oligomers with a terminal thiol group were conjugated to TT using a maleimide (B117702) linker. researchgate.net These synthetic oligosaccharide-protein conjugates offer the advantage of a well-defined chemical structure, which is crucial for evaluating structure-activity relationships and for the development of safe and effective vaccines. plos.org Studies have shown that conjugates of synthetic ribosylribitol phosphate oligomers can bind to antibodies raised against the native bacterial polysaccharide and can induce a strong polysaccharide-specific antibody response in animal models, highlighting their potential for use in vaccines against pathogens like Haemophilus influenzae type b and S. aureus. nih.govnih.govplos.org

| Oligomer Length | Synthesis Method | Carrier Protein | Conjugation Chemistry | Reference |

| Dimer, Trimer | Solution-phase | Tetanus Toxoid (TT) | Glutaric dialdehyde, Pyridyldithio-propionate | nih.gov |

| Hexamer | Automated Solid-Phase | - | - | nih.gov |

| Octamer, Dodecamer | Solution-phase, ASPS | Bovine Serum Albumin (BSA) | Oxime chemistry | researchgate.netnih.gov |

| Up to Decamers | [2+2], [4+2], [6+2], [8+2] Elongation | CRM197 | - | oup.com |

Genetic Manipulation and Mutant Analysis for Pathway Elucidation

Genetic manipulation and the analysis of the resulting mutants have been indispensable tools for dissecting the biosynthetic pathway of this compound-containing WTAs. By systematically deleting or inactivating the genes involved, researchers can observe the phenotypic consequences and deduce the function of the encoded enzymes. nih.govnih.gov

Inactivation of early genes in the WTA pathway, such as tarO (which encodes the enzyme for the first step of the linkage unit synthesis), results in a complete loss of WTA. nih.gov These tarO null mutants in S. aureus show significant defects, including impaired ability to adhere to host tissues and reduced virulence in infection models. researchgate.netnih.gov Similarly, deletion of tarA, which catalyzes the second step, also leads to WTA deficiency and impaired growth in vivo. researchgate.net In Bacillus subtilis 168, a temperature-sensitive mutant with a lesion in a tag gene (homologous to tar genes) exhibited a deficiency in teichoic acid synthesis at the nonpermissive temperature, leading to a change from rod to spherical morphology. nih.gov

These genetic analyses have also revealed differences in the WTA biosynthetic pathways between bacterial species. For instance, while S. aureus TarL is a bifunctional enzyme with both primase and polymerase activity, in B. subtilis W23, these functions are separated into two distinct enzymes, TarK (primase) and TarL (polymerase). nih.gov The creation and analysis of these mutants have not only elucidated the specific functions of individual enzymes but have also validated the WTA biosynthetic pathway as a promising target for the development of new antibiotics. nih.gov

| Gene(s) Manipulated | Organism | Observed Phenotype/Finding | Reference |

| tag-1 | Bacillus subtilis 168 | Temperature-sensitive growth, teichoic acid deficiency, altered cell morphology (spherical instead of rod-shaped). | nih.gov |

| tarO, tarA | Staphylococcus aureus | Complete loss of WTA, impaired growth in vivo, reduced adherence to host cells. | researchgate.netnih.gov |

| tarI'J', tarIJ | Staphylococcus aureus | tarIJ found to be essential, while tarI'J' is dispensable and poorly expressed. | nih.govnih.gov |

| tarK, tarL | Staphylococcus aureus | Functionally redundant polymerases; single mutants still produce WTA. | nih.govnih.gov |

| tarK, tarL | Bacillus subtilis W23 | TarK acts as a primase, and TarL as a polymerase, in contrast to the bifunctional TarL in S. aureus. | nih.gov |

D Ribitol Phosphate in Eukaryotic Glycosylation

D-ribitol Phosphate (B84403) as a Post-Translational Glycosylation Unit in Mammals

D-ribitol-phosphate, a phosphoric ester of the pentose (B10789219) alcohol ribitol (B610474), has been identified as a functional glycan unit on α-dystroglycan (α-DG) in mammals. nih.govresearchgate.net This discovery was significant as ribitol and its phosphorylated form were previously known as components of teichoic acids in the cell walls of gram-positive bacteria, and their presence and function in mammals were unrecognized. oup.comuzh.ch

This post-translational modification is critical for the proper function of α-DG, which acts as a receptor for proteins in the extracellular matrix. oup.comresearchgate.net The addition of D-ribitol-phosphate is a key step in the assembly of a larger glycan structure on α-DG, which is ultimately required for its interaction with ligands. nih.gov Defects in this glycosylation pathway are the underlying cause of a group of genetic disorders known as α-dystroglycanopathies, which include forms of congenital muscular dystrophy. nih.govresearchgate.net The identification of D-ribitol-phosphate as a crucial component of mammalian glycoproteins has opened new avenues for understanding the pathogenesis of these diseases and exploring potential therapeutic strategies. nih.govresearchgate.net

Role in Dystroglycan Matriglycan Synthesis

The synthesis of matriglycan, the laminin-binding glycan on α-dystroglycan, is a multi-step process involving the addition of various sugar units. nih.govresearchgate.net D-ribitol-phosphate plays a pivotal role as a linker between the core M3 glycan and the repeating disaccharide units of matriglycan. researchgate.net

Tandem D-ribitol 5-phosphate Structure in Core M3 Glycans

A key feature of the O-mannosyl glycan on α-dystroglycan is the presence of a tandem D-ribitol 5-phosphate (Rbo5P) structure. researchgate.netglycoforum.gr.jp This unique structure consists of two sequentially linked ribitol-5-phosphate units that act as a scaffold for the subsequent addition of the matriglycan polymer. nih.gov The first Rbo5P is attached to a GalNAc residue within the core M3 glycan, and the second Rbo5P is then linked to the first. oup.comresearchgate.net This tandem arrangement is a prerequisite for the initiation of matriglycan synthesis. researchgate.net The entire O-mannosyl glycan structure, including the tandem ribitol phosphate, has been proposed as [3GlcAbeta1-3Xylalpha1]n-3GlcAbeta1-4Xyl-Rbo5P-1Rbo5P-3GalNAcbeta1-3GlcNAcbeta1-4(phospho-6)Manalpha1-. biocrick.com

| Component | Linkage | Attached to |

| First D-ribitol 5-phosphate | Phosphodiester | GalNAc of Core M3 glycan |

| Second D-ribitol 5-phosphate | Phosphodiester | First D-ribitol 5-phosphate |

Functional Significance in Ligand Binding to Extracellular Matrix Proteins

The proper assembly of the tandem D-ribitol-phosphate structure is functionally indispensable for the ability of α-dystroglycan to bind to its extracellular matrix (ECM) ligands, such as laminin. oup.comnih.gov The matriglycan, a repeating disaccharide of [-3GlcAβ1–3Xylα1-], is the actual binding motif for these matrix proteins. oup.com The tandem ribitol-phosphate moiety serves as the necessary primer or scaffold upon which matriglycan is synthesized by enzymes like LARGE. nih.govnih.govnih.gov Therefore, the absence or incorrect formation of the D-ribitol-phosphate linker directly leads to a loss of matriglycan and, consequently, a severe reduction or complete loss of α-DG's ligand-binding activity. oup.comresearchgate.net This disruption of the link between the cell and the extracellular matrix is the fundamental molecular defect underlying the pathology of certain congenital muscular dystrophies. oup.comelifesciences.org

Enzymology of D-ribitol Phosphate Modification in Eukaryotes

The addition of D-ribitol-phosphate to α-dystroglycan is a highly regulated enzymatic process involving the synthesis of an activated sugar donor and its subsequent transfer to the glycan chain.

CDP-D-ribitol Synthesis (e.g., CRPPA/ISPD)

The donor substrate for the ribitol-phosphate transferases is cytidine (B196190) diphosphate-D-ribitol (CDP-ribitol). oup.comresearchgate.net The synthesis of CDP-ribitol is catalyzed by the enzyme CDP-L-ribitol pyrophosphorylase A (CRPPA), also known as isoprenoid synthase domain-containing protein (ISPD). orpha.netjensenlab.orggenecards.org CRPPA/ISPD utilizes D-ribitol-5-phosphate and cytidine triphosphate (CTP) to produce CDP-ribitol. researchgate.netelifesciences.org The function of this enzyme is homologous to the TarI enzyme in bacteria, which is involved in teichoic acid synthesis. oup.com Mutations in the ISPD gene lead to a deficiency in CDP-ribitol, which in turn impairs the glycosylation of α-dystroglycan and causes severe forms of dystroglycanopathy. researchgate.netnih.gov Studies have shown that increasing the levels of CDP-ribitol, either through supplementation or by overexpressing ISPD, can enhance the glycosylation of α-DG. nih.govnih.govnih.gov

| Enzyme | Gene | Substrates | Product |

| CDP-L-ribitol pyrophosphorylase A | CRPPA/ISPD | D-ribitol-5-phosphate, CTP | CDP-D-ribitol |

D-ribitol Phosphate Transferases (e.g., Fukutin, FKRP)

Once CDP-ribitol is synthesized, the D-ribitol-phosphate moiety is transferred to the core M3 glycan of α-dystroglycan by two specific transferases: Fukutin (FKTN) and Fukutin-Related Protein (FKRP). oup.comresearchgate.netnih.gov These enzymes act sequentially. oup.comnih.gov FKTN transfers the first ribitol-5-phosphate from CDP-ribitol to the GalNAc residue of the core M3 structure. oup.comnih.gov Subsequently, FKRP transfers the second ribitol-5-phosphate, also from CDP-ribitol, to the first ribitol-phosphate, forming the tandem structure. oup.comresearchgate.netnih.gov Both FKTN and FKRP are essential for this process, and mutations in either the FKTN or FKRP gene result in defective α-dystroglycan glycosylation and are responsible for Fukuyama congenital muscular dystrophy and other dystroglycanopathies. oup.comglycoforum.gr.jpresearchgate.net

| Enzyme | Gene | Function | Acceptor Substrate |

| Fukutin | FKTN | Transfers the first D-ribitol 5-phosphate | Core M3 glycan |

| Fukutin-Related Protein | FKRP | Transfers the second D-ribitol 5-phosphate | First D-ribitol 5-phosphate on Core M3 |

Endogenous Pathways for D-ribitol 5-phosphate Production

The biosynthesis of D-ribitol-5-phosphate (Rbo5P), a precursor for the donor substrate CDP-ribitol, is essential for the proper glycosylation of α-dystroglycan. oup.com While the complete pathway in mammals is still under investigation, research has identified key enzymes and potential routes for its production. oup.comresearchgate.net

Studies have focused on the reductase activities of several aldo-keto reductases (AKRs), including AKR1A1, AKR1B1, and AKR1C1. oup.comresearchgate.netnih.gov These enzymes are involved in the reduction of various substrates. Research in HEK293T cells has shown that the reduction of ribose is the most significant endogenous pathway for Rbo5P production. oup.comresearchgate.net Among the tested reductases, AKR1B1 was identified as the primary enzyme in this pathway. oup.comresearchgate.netnih.gov The addition of ribose or ribitol to cells has been shown to increase the intracellular concentration of CDP-ribitol, further suggesting their roles as metabolites in the Rbo5P synthesis pathway. oup.com

Table 1: Aldo-Keto Reductases in D-ribitol 5-phosphate Production

| Enzyme | Gene | Function in Rbo5P Production |

| AKR1A1 | AKR1A1 | An aldo-keto reductase with potential reductase activity toward ribose. oup.comresearchgate.netnih.govgenecards.org |

| AKR1B1 | AKR1B1 | The major reductase in the ribose reduction pathway for Rbo5P production in HEK293T cells. oup.comresearchgate.netnih.gov |

| AKR1C1 | AKR1C1 | An aldo-keto reductase with potential reductase activity toward ribose. oup.comresearchgate.netnih.gov |

Interplay with Other Glycosylation Enzymes

The function of D-ribitol 1-phosphate is intricately linked with the actions of several other glycosylation enzymes, most notably Protein O-mannose kinase (POMK) and the like-acetylglucosaminyltransferase 1 (LARGE). biorxiv.orgnih.gov The process begins with the phosphorylation of the core M3 glycan on α-dystroglycan by POMK. biorxiv.orgnih.govencyclopedia.pub This phosphorylation event is a prerequisite for the subsequent addition of ribitol-phosphate. oup.combiorxiv.orgencyclopedia.pub

Following phosphorylation by POMK, the enzymes fukutin (FKTN) and fukutin-related protein (FKRP) sequentially transfer two ribitol-phosphate units from the donor substrate CDP-ribitol. researchgate.netencyclopedia.pub This tandem ribitol-phosphate structure then serves as a scaffold for further elongation by other enzymes, including LARGE. biorxiv.orgnih.govencyclopedia.pub LARGE is responsible for synthesizing the repeating disaccharide unit [-3-xylose-α1,3-glucuronic acid-β1-]n, known as matriglycan, which is critical for α-dystroglycan's ability to bind to extracellular matrix proteins like laminin. biorxiv.orgscielo.br The interplay between POMK and LARGE is crucial; while LARGE can act on α-dystroglycan in the absence of a phosphorylated core M3, the phosphorylation by POMK significantly enhances the affinity of LARGE for the glycan, leading to the synthesis of full-length matriglycan. biorxiv.orgnih.gov

Genetic Basis of this compound-related Glycosylation Defects

Genes Associated with Dystroglycanopathies

Mutations in several genes involved in the this compound glycosylation pathway lead to a group of genetic disorders known as dystroglycanopathies. scielo.brresearchgate.netscielo.br These conditions are characterized by abnormal glycosylation of α-dystroglycan, resulting in a wide spectrum of clinical presentations, from severe congenital muscular dystrophies with brain and eye abnormalities to later-onset limb-girdle muscular dystrophies. encyclopedia.pubresearchgate.net

Key genes implicated in these disorders include:

FKTN (Fukutin): Mutations in this gene are a major cause of Fukuyama congenital muscular dystrophy (FCMD), particularly prevalent in Japan. encyclopedia.pubscielo.brscielo.br FKTN encodes a ribitol-phosphate transferase that adds the first ribitol-phosphate to the core M3 glycan. oup.comencyclopedia.pub

FKRP (Fukutin-Related Protein): Mutations in FKRP are a common cause of dystroglycanopathy in Europe and the United States, leading to a range of phenotypes including limb-girdle muscular dystrophy type 2I. encyclopedia.pubscielo.br FKRP is responsible for transferring the second ribitol-phosphate unit. oup.comencyclopedia.pub

ISPD (Isoprenoid Synthase Domain-containing protein): This gene encodes the enzyme that synthesizes CDP-ribitol, the essential donor substrate for FKTN and FKRP. encyclopedia.pubnih.gov Mutations in ISPD lead to severe forms of dystroglycanopathy, often with cobblestone lissencephaly. encyclopedia.pubnih.gov

TMEM5 (Transmembrane protein 5): Also known as RXYLT1, this gene encodes a ribitol-β1,4-xylosyltransferase. encyclopedia.pubscielo.br This enzyme is thought to initiate the synthesis of the matriglycan polymer by adding a xylose residue to the tandem ribitol-phosphate structure. encyclopedia.pubglycoforum.gr.jp Mutations in TMEM5 are associated with severe dystroglycanopathies. nih.gov

Table 2: Genes Associated with Dystroglycanopathies

| Gene | Protein Product | Function in Glycosylation | Associated Phenotypes |

| FKTN | Fukutin | Transfers the first ribitol-phosphate to the core M3 glycan. oup.comencyclopedia.pub | Fukuyama congenital muscular dystrophy (FCMD), Walker-Warburg syndrome. encyclopedia.pubscielo.brscielo.br |

| FKRP | Fukutin-Related Protein | Transfers the second ribitol-phosphate. oup.comencyclopedia.pub | Limb-girdle muscular dystrophy 2I, Walker-Warburg syndrome, Muscle-Eye-Brain disease. encyclopedia.pubscielo.br |

| ISPD | Isoprenoid Synthase Domain-containing protein | Synthesizes the CDP-ribitol donor substrate. encyclopedia.pubnih.gov | Walker-Warburg syndrome, cobblestone lissencephaly. encyclopedia.pubnih.gov |

| TMEM5 | Transmembrane protein 5 / RXYLT1 | Adds xylose to the ribitol-phosphate structure. encyclopedia.pubglycoforum.gr.jp | Severe dystroglycanopathies with cobblestone lissencephaly. nih.gov |

Mechanisms of Glycan Disruption Due to Gene Mutations

Mutations in the aforementioned genes disrupt the glycosylation of α-dystroglycan at different stages, ultimately leading to a loss of its function as a receptor for extracellular matrix proteins. researchgate.net

Defective Ribitol-Phosphate Transfer: Mutations in FKTN and FKRP result in non-functional or partially functional transferase enzymes. This impairs or completely prevents the addition of the tandem ribitol-phosphate structure to the core M3 glycan. encyclopedia.pub Without this crucial scaffold, the subsequent elongation of the matriglycan chain cannot occur. encyclopedia.pub

Lack of Donor Substrate: Mutations in ISPD lead to a deficiency in the production of CDP-ribitol. encyclopedia.pub Even if FKTN and FKRP are functional, the absence of their donor substrate halts the glycosylation process at this step.

Impaired Matriglycan Initiation: Mutations in TMEM5 disrupt the initiation of the matriglycan polymer. encyclopedia.pub Without the initial xylose transfer, the repeating disaccharide units cannot be added by LARGE, resulting in a truncated and non-functional glycan.

The common consequence of these genetic defects is the production of a hypoglycosylated α-dystroglycan. oup.com This improperly glycosylated protein is unable to bind to its ligands in the extracellular matrix, such as laminin, leading to a disruption of the link between the cytoskeleton and the extracellular matrix. encyclopedia.pubresearchgate.net This instability at the cell membrane is believed to be the underlying cause of muscle cell damage and the neurological abnormalities seen in dystroglycanopathies. encyclopedia.pub

Research Methodologies in Eukaryotic D-ribitol Phosphate Studies

Glycopeptide Mass Spectrometry and Accurate Mass Spectrometry

The study of this compound and its role in glycosylation has been greatly advanced by the use of sophisticated analytical techniques, particularly mass spectrometry. glycoforum.gr.jpnih.gov

Glycopeptide Mass Spectrometry is a powerful approach used to characterize the structure and heterogeneity of glycans attached to proteins. rsc.org In this method, a glycoprotein (B1211001) of interest is first broken down into smaller peptides using proteolytic enzymes. The resulting mixture of glycopeptides is then analyzed by mass spectrometry. rsc.org This technique allows researchers to identify the specific sites of glycosylation on the protein and to determine the composition of the attached glycans. rsc.org For the study of this compound, glycopeptide analysis has been instrumental in identifying the presence of this modification on α-dystroglycan and in pinpointing the specific amino acid residues that are glycosylated. glycoforum.gr.jpnih.gov

Accurate Mass Spectrometry , often performed using high-resolution instruments like Fourier transform mass spectrometers (FT-MS), provides highly precise mass measurements of molecules. nih.govspectroscopyonline.com This level of accuracy is crucial for determining the elemental composition of a molecule, which helps in the unambiguous identification of unknown compounds. spectroscopyonline.com In the context of this compound research, accurate mass spectrometry has been essential for confirming the identity of the ribitol-phosphate modifications and for distinguishing them from other potential modifications with similar masses. glycoforum.gr.jpnih.gov The high resolving power of these instruments is also critical for separating and analyzing the complex mixtures of glycopeptides that are often generated from glycoproteins like α-dystroglycan. nih.gov

The combination of glycopeptide analysis with accurate mass spectrometry has enabled detailed structural elucidation of the intricate glycan structures involving this compound, providing crucial insights into the biosynthetic pathway and the molecular basis of dystroglycanopathies. glycoforum.gr.jpnih.gov

Glyco-chemical Technologies for Structure Elucidation

The determination of the novel tandem ribitol phosphate structure within the complex α-dystroglycan glycan required the application of sophisticated glyco-chemical technologies. glycoforum.gr.jp Researchers utilized a combination of analytical methods to identify and characterize this previously unknown modification in mammalian cells.

Key technologies employed include:

Mass Spectrometry (MS): Glycopeptide mass spectrometry and accurate mass spectrometry were fundamental in revealing the presence of two ribitol phosphate units arranged in a tandem structure on the Core M3 glycan. glycoforum.gr.jp

Gas Chromatography/Mass Spectrometry (GC-MS): This technique was used to analyze the monosaccharide components of the α-DG glycan. Following the release of N- and O-glycans, hydrolysis, and derivatization with trimethylsilyl (B98337) (TMS), GC-MS analysis confirmed the incorporation of ribitol. researchgate.net

Nuclear Magnetic resonance (NMR) Spectroscopy: 1D NMR was used to confirm the synthesis of ribitol-5-phosphate from ribose-5-phosphate (B1218738) for use in further studies. elifesciences.org NMR spectroscopy is a powerful tool for the complete structural elucidation of glycans, capable of determining monosaccharide components, stereochemistry, linkage positions, and sequence at atomic resolution. acs.org

These methods were often used in concert. For instance, after initial enrichment of phosphorylated glycans through methods like metal affinity chromatography, MS-based techniques provided compositional and fragmentation data, while GC-MS confirmed the identity of the sugar alcohol. glycoforum.gr.jpnih.gov

| Technology | Application in D-ribitol Phosphate Analysis | Key Findings | Source |

|---|---|---|---|

| Glycopeptide Mass Spectrometry | Analysis of glycopeptides from α-dystroglycan. | Revealed the presence of two ribitol phosphate units. glycoforum.gr.jp | glycoforum.gr.jp |

| Gas Chromatography/Mass Spectrometry (GC-MS) | Analysis of derivatized monosaccharides after glycan hydrolysis. | Confirmed the incorporation of ribitol into the glycan structure. researchgate.net | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Confirmation of synthesized standards (e.g., ribitol-5-phosphate). | Verified the structure of key intermediates for use in assays. elifesciences.org | elifesciences.org |

Metabolic Labeling Probes for D-ribitol 5-phosphate Incorporation

To study the incorporation and dynamics of D-ribitol-5-phosphate in cellular systems, researchers have developed specialized chemical tools known as metabolic labeling probes. whiterose.ac.uk These probes are synthetic analogues of natural metabolites that can be introduced to cells, incorporated into biomolecules through the cell's own enzymatic machinery, and subsequently detected.

A key strategy has been the synthesis of azido-analogues of D-ribitol-5-phosphate. whiterose.ac.uk The azide (B81097) group is a bioorthogonal handle, meaning it is chemically inert within the biological system but can be selectively reacted with a corresponding probe (e.g., an alkyne-conjugated fluorophore) for visualization and analysis via "Click" chemistry. nih.gov

The development of these probes involves complex multi-step chemical synthesis, starting from precursors like D-ribose. whiterose.ac.uk A significant challenge is the incorporation of phosphate groups that are protected in a way that allows the probe to be cell-permeable. One approach involves using bis(S-acetyl-2-thioethyl) phosphate groups, which are cleaved by intracellular esterases to release the active, phosphorylated probe inside the cell. whiterose.ac.uk

These metabolic labeling tools are powerful for:

Monitoring the levels of glycosylated α-dystroglycan. whiterose.ac.uk

Studying changes in protein glycosylation in response to cellular stimuli. whiterose.ac.uk

Identifying potential new sites of ribitol-5-phosphate incorporation beyond α-dystroglycan. whiterose.ac.uk

Comparing glycosylation patterns between healthy and disease models. whiterose.ac.uk

| Probe Type | Chemical Feature | Starting Material | Purpose | Source |

|---|---|---|---|---|

| 1-azido-D-ribitol-5-phosphate analogues | Azide group for bioorthogonal "Click" chemistry. | D-ribose | Enables specific labeling to track incorporation into glycans. whiterose.ac.uk | whiterose.ac.uk |

| Cell-permeable phosphotriester probes | Protected phosphate groups (e.g., bis(S-acetyl-2-thioethyl)). | tris(2-bromoethyl) phosphate | Allows the probe to cross the cell membrane before being activated intracellularly. whiterose.ac.uk | whiterose.ac.uk |

In vitro Enzyme Assays for Transferase and Synthase Activities

To characterize the enzymes involved in D-ribitol phosphate metabolism, specific in vitro assays have been established to measure their catalytic activities. These assays are crucial for understanding the function of these enzymes and the impact of disease-causing mutations.

Synthase Activity (ISPD): The enzyme ISPD (also known as D-ribitol-5-phosphate cytidylyltransferase) synthesizes the activated sugar donor, CDP-ribitol. researchgate.netwikipedia.org Its activity is measured by quantifying the production of CDP-ribitol from its substrates, CTP and D-ribitol-5-phosphate. nih.govresearchgate.net A typical assay involves incubating the purified recombinant ISPD enzyme with the substrates and then analyzing the reaction mixture using High-Performance Liquid Chromatography (HPLC) to separate and quantify the CDP-ribitol product. nih.govresearchgate.net Studies have shown that mouse ISPD is highly specific for D-ribitol-5-phosphate, with significantly lower activity on other pentose phosphates like D-ribose-5-P or D-xylulose-5-P. nih.gov

Transferase Activity (FKTN and FKRP): The enzymes FKTN and FKRP are ribitol phosphate transferases that sequentially move a ribitol-5-phosphate group from CDP-ribitol onto an acceptor glycan. encyclopedia.pubresearchgate.netnih.gov Assaying their activity requires the donor substrate (CDP-ribitol) and a suitable acceptor substrate, which is typically a synthetic glycopeptide mimicking the natural glycan structure on α-DG. nih.gov

For FKTN: The acceptor is a peptide with the phospho-core M3 structure (GalNAcβ1-3GlcNAcβ1-4(phospho-6)Man). nih.gov

For FKRP: The acceptor is the product of the FKTN reaction, a peptide with one ribitol phosphate already attached (Rbo5P-3GalNAcβ1-3GlcNAcβ1-4(phospho-6)Man). nih.gov

The assay involves incubating the recombinant enzyme (FKTN or FKRP) with CDP-ribitol and the appropriate acceptor glycopeptide. nih.gov The reaction product is then separated from the substrate by reversed-phase HPLC and quantified by measuring the absorbance of the peptide backbone, allowing for calculation of the enzyme's activity. nih.gov

| Enzyme | Enzyme Class | Substrate 1 (Donor) | Substrate 2 (Acceptor) | Product | Analysis Method | Source |

|---|---|---|---|---|---|---|

| ISPD | Synthase (Cytidylyltransferase) | CTP | D-ribitol-5-phosphate | CDP-ribitol | HPLC | nih.govresearchgate.net |

| FKTN | Transferase | CDP-ribitol | Phospho-core M3 glycopeptide | Rbo5P-(phospho)core M3 glycopeptide | Reversed-phase HPLC | nih.gov |

| FKRP | Transferase | CDP-ribitol | Rbo5P-(phospho)core M3 glycopeptide | (Rbo5P)₂-(phospho)core M3 glycopeptide | Reversed-phase HPLC | nih.gov |

D Ribitol 1 Phosphate in Diverse Metabolic Pathways

D-ribitol 1-phosphate Phosphatase Activity

Phosphatases are enzymes that catalyze the removal of a phosphate (B84403) group from a substrate through hydrolysis. Specific phosphatases are responsible for the dephosphorylation of D-ribitol phosphates, playing roles in cofactor biosynthesis and the regulation of metabolic inhibitors.

An enzyme from the bacterium Bacteroides thetaiotaomicron, classified under EC 3.1.3.104, demonstrates the ability to dephosphorylate this compound to yield ribitol (B610474) and inorganic phosphate. uniprot.org This enzyme also acts on the isomer D-ribitol-5-phosphate. uniprot.org The reaction is crucial as it can liberate ribitol, a component of riboflavin (B1680620) (vitamin B2) and cell wall teichoic acids in many Gram-positive bacteria. uniprot.orgebi.ac.uk The enzyme is also capable of dephosphorylating 5-amino-6-(5-phospho-D-ribitylamino)uracil, suggesting its involvement in the final steps of the riboflavin biosynthesis pathway. uniprot.orgebi.ac.uk

In plants, a distinct phosphatase known as 2-carboxy-D-arabinitol-1-phosphate phosphatase (CA1Pase, EC 3.1.3.63) is involved in the regulation of photosynthesis. wikipedia.orgnih.gov This enzyme inactivates 2-carboxy-D-arabinitol 1-phosphate (CA1P), a potent inhibitor of the enzyme RuBisCO. wikipedia.orgsemanticscholar.org Research has shown that this phosphatase exhibits broad substrate specificity, acting on structurally related molecules. nih.gov

Notably, CA1Pase purified from French bean (Phaseolus vulgaris) can hydrolyze the 1,5-bisphosphates of 2-carboxy-D-ribitol (CRBP) and 2-carboxy-D-arabinitol (CABP) more rapidly than its primary substrate, CA1P. nih.gov Further studies confirmed that both 2-carboxy-D-arabinitol 1,5-bisphosphate and 2-carboxy-D-ribitol 1,5-bisphosphate can serve as phosphate donors in a phosphotransferase reaction also catalyzed by this enzyme. nih.gov This suggests a potential role for the enzyme in removing various inhibitory sugar-phosphate compounds from the vicinity of RuBisCO. portlandpress.com

The kinetic properties of phosphatases acting on D-ribitol phosphates and their analogs have been characterized in several studies. The enzyme from Bacteroides thetaiotaomicron (EFI-501083) shows activity on both D-ribitol-1-phosphate and D-ribitol-5-phosphate. uniprot.orgacs.org For the CA1Pase from French bean, detailed kinetic analyses have revealed its affinity for its primary substrate and related bisphosphates. nih.govresearchgate.net

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Specific Activity (μmol/min/mg) | Reference |

|---|---|---|---|---|---|---|---|

| D-ribitol-5-phosphate phosphatase | Bacteroides thetaiotaomicron | This compound | 1.03 | 1.8 | 1.7 x 103 | - | uniprot.orgacs.org |

| D-ribitol-5-phosphate phosphatase | Bacteroides thetaiotaomicron | D-ribitol 5-phosphate | 1.08 | 1.5 | 1.4 x 103 | - | uniprot.orgacs.org |

| CA1P Phosphatase | Phaseolus vulgaris | 2-carboxy-D-arabinitol 1-phosphate (CA1P) | 0.43 | - | - | 6.8 | nih.gov |

| CA1P Phosphatase (Phosphotransferase activity) | Phaseolus vulgaris | 2-carboxy-D-arabinitol (CA) | 1.8 | - | - | 1.5 | nih.govresearchgate.net |

Dephosphorylation of Related Carboxy-D-ribitol Bisphosphates (e.g., 2-carboxy-D-ribitol-1,5-bisphosphate)

D-ribitol Catabolism and Utilization Pathways (e.g., in Lactobacillus casei)

Certain strains of the bacterium Lactobacillus casei are capable of fermenting D-ribitol as a carbon source. ebi.ac.uknih.gov This metabolic capability relies on a specific set of genes encoding both a transport system and the subsequent catabolic enzymes required to channel D-ribitol into central metabolism. nih.govresearchgate.net

The initial step in D-ribitol utilization by L. casei is its transport into the cell and concurrent phosphorylation, a process mediated by the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS). nih.govasm.org This multi-protein system couples the transport of a carbohydrate across the cell membrane with its phosphorylation. researchgate.net In L. casei strain BL23, a specific mannose-type PTS is responsible for D-ribitol. nih.govresearchgate.net The phosphoryl group from phosphoenolpyruvate (PEP) is transferred through a cascade of proteins (Enzyme I, HPr, and the ribitol-specific EIIA, EIIB, EIIC, and EIID components) to D-ribitol. asm.orgresearchgate.net This reaction results in the formation of intracellular D-ribitol-5-phosphate, trapping the molecule inside the cell and activating it for the next metabolic step. nih.govresearchgate.net

Once inside the cell, D-ribitol-5-phosphate is oxidized by the enzyme D-ribitol-5-phosphate 2-dehydrogenase (EC 1.1.1.137). nih.govasm.org This enzyme belongs to the family of oxidoreductases and catalyzes the conversion of D-ribitol 5-phosphate to D-ribulose 5-phosphate. wikipedia.org The reaction requires NAD+ as an electron acceptor, which is reduced to NADH. researchgate.netasm.org The systematic name for this enzyme class is D-ribitol-5-phosphate:NAD(P)+ 2-oxidoreductase, indicating it can potentially use either NAD+ or NADP+ as a cofactor. wikipedia.orgmicrobialtec.com The product, D-ribulose-5-phosphate, is then further metabolized, being converted by an epimerase into D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate pathway. nih.govresearchgate.netresearchgate.net

Subsequent Interconversion with D-ribulose 5-phosphate and D-xylulose 5-phosphate via Epimerases and Isomerases

Following its formation, D-ribitol-5-phosphate is oxidized to D-ribulose-5-phosphate. In organisms like Lactobacillus casei, this step is catalyzed by an NAD+-dependent D-ribitol-5-phosphate 2-dehydrogenase. asm.orgnih.govresearchgate.net D-ribulose-5-phosphate is a key intermediate that sits (B43327) at a metabolic crossroads, notably connecting to the pentose phosphate pathway (PPP).

The interconversion between pentose phosphates is crucial for metabolic flexibility. D-ribulose 5-phosphate is reversibly converted to D-xylulose 5-phosphate by the enzyme D-ribulose-5-phosphate 3-epimerase. asm.orgnih.govresearchgate.net This epimerization reaction is a critical step in the non-oxidative phase of the PPP and the Calvin cycle in plants. nih.govwikipedia.org Human D-ribulose 5-phosphate 3-epimerase utilizes an Fe2+ ion for its catalytic activity and functions as a (β/α)8 triosephosphate isomerase (TIM) barrel. nih.govnih.gov

Furthermore, D-ribulose 5-phosphate can be isomerized to its aldose form, D-ribose 5-phosphate, by ribose-5-phosphate (B1218738) isomerase. This provides the essential precursor for nucleotide and nucleic acid synthesis. wikipedia.org

The key enzymatic conversions are summarized below:

| Starting Metabolite | Enzyme | Product | Organism/Context |

| D-ribitol-5-phosphate | D-ribitol-5-phosphate 2-dehydrogenase | D-ribulose-5-phosphate | Lactobacillus casei asm.orgnih.gov |

| D-ribulose-5-phosphate | D-ribulose-5-phosphate 3-epimerase | D-xylulose-5-phosphate | Humans, Lactobacillus casei asm.orgnih.gov |

| D-ribulose-5-phosphate | Ribose-5-phosphate isomerase | D-ribose-5-phosphate | General (Pentose Phosphate Pathway) |

Cleavage by Phosphoketolase into Glycolytic Intermediates

D-xylulose 5-phosphate, produced from the epimerization of D-ribulose 5-phosphate, can be further metabolized through a phosphoketolase-dependent pathway, particularly in certain bacteria like heterofermentative lactobacilli. The enzyme phosphoketolase (EC 4.1.2.9) cleaves D-xylulose 5-phosphate in the presence of inorganic phosphate. wikipedia.org This reaction yields acetyl-phosphate and the glycolytic intermediate D-glyceraldehyde-3-phosphate. asm.orgnih.govresearchgate.netresearchgate.net

This cleavage is a hallmark of the phosphoketolase pathway, which serves as an alternative to the latter stages of glycolysis. The products can then enter mainstream metabolism:

Acetyl-phosphate can be converted to acetyl-CoA or to acetate, generating ATP in the process. plos.org

D-glyceraldehyde-3-phosphate is a central intermediate in glycolysis. asm.org

This pathway is metabolically significant as it allows for the complete conservation of carbon from certain sugars without the net production of reducing power. wikipedia.org

Potential Involvement in Riboflavin Biosynthesis (via D-ribitol 5-phosphate)

D-ribitol is a structural component of riboflavin (vitamin B2) and its derivative coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). wikipedia.orgebi.ac.uk The biosynthesis of riboflavin begins with guanosine (B1672433) triphosphate (GTP) and D-ribulose 5-phosphate. mdpi.comnih.gov The pathway involves the formation of 5-amino-6-(D-ribitylamino)uracil. wikipedia.org

While the direct precursor is ribulose 5-phosphate, D-ribitol-5-phosphate is closely related. An enzyme found in Bacteroides thetaiotaomicron, annotated as a D-ribitol-5-phosphate phosphatase, can also dephosphorylate 5-amino-6-(5-phospho-D-ribitylamino)uracil. uniprot.org This suggests a potential role in the later steps of the riboflavin biosynthesis pathway, catalyzing the removal of a phosphate group to form 5-amino-6-(D-ribitylamino)uracil. uniprot.orgebi.ac.uk This phosphatase exhibits activity on both this compound and D-ribitol 5-phosphate. uniprot.org

Connections to Pentose Phosphate Pathway Intermediates and Carbon Metabolism

This compound metabolism is intricately linked with central carbon metabolism, primarily through its connection to the Pentose Phosphate Pathway (PPP). The PPP is a fundamental metabolic route that runs parallel to glycolysis and is responsible for generating NADPH and producing pentose sugars. wikipedia.org

The key connections are established through the intermediates D-ribulose 5-phosphate and D-xylulose 5-phosphate:

Entry into the Non-Oxidative PPP : The conversion of D-ribitol-5-phosphate to D-ribulose-5-phosphate provides direct entry into the non-oxidative branch of the PPP. asm.org

Generation of Glycolytic Intermediates : Through the actions of epimerases, isomerases, transketolase, and transaldolase, the PPP can convert pentose phosphates (like D-xylulose 5-phosphate and D-ribose 5-phosphate) into the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. genome.jp

Precursor for Biosynthesis : The PPP produces D-ribose 5-phosphate, a precursor for nucleotide synthesis, and erythrose 4-phosphate, used in the synthesis of aromatic amino acids. wikipedia.org The metabolism of D-ribitol can thus fuel these essential biosynthetic pathways.

Recent metabolomic studies in breast cancer cells have shown that ribitol supplementation can significantly alter the levels of metabolites in both glycolysis and the PPP, such as increasing glucose 6-phosphate (G6P), pyruvate (B1213749), and lactate. nih.govplos.org This highlights the profound impact that ribitol metabolism can have on the central carbon network.

Comparative Analysis of this compound Metabolism Across Organisms

The metabolism and function of D-ribitol and its phosphorylated forms vary significantly across different domains of life.

| Organism/Group | Metabolic Role of D-ribitol/D-ribitol-phosphate | Key Enzymes/Pathways |

| Gram-positive Bacteria | A major component of cell wall teichoic and lipoteichoic acids. asm.orgebi.ac.uk | Synthesis involves CDP-ribitol, which is produced from CTP and D-ribitol-5-phosphate. asm.orgoup.com |

| Lactobacillus casei | Utilized as a carbon and energy source through a specific catabolic pathway. asm.orgnih.gov | Involves a mannose-type phosphotransferase system (PTS) for uptake and phosphorylation, followed by oxidation to D-ribulose-5-P, epimerization to D-xylulose-5-P, and cleavage by phosphoketolase. asm.orgresearchgate.net |

| Plants (e.g., Adonis vernalis) | Occurs naturally as a sugar alcohol. asm.orgebi.ac.uk | Evidence suggests the presence of a D-ribose-5-phosphate reductase that catalyzes the NADPH-dependent reduction of D-ribose-5-P to D-ribitol-5-P. ebi.ac.uk |

| Mammals (including Humans) | Recently identified as a post-translational modification unit in the protein α-dystroglycan, forming a glycan structure called matriglycan. oup.com Mutations in the synthesis pathway (e.g., in the FKRP gene) lead to muscular dystrophies (dystroglycanopathies). nih.gov | The synthesis of matriglycan involves the transfer of ribitol-5-phosphate from the donor substrate CDP-ribitol. oup.comnih.gov |

Methodological Approaches for Metabolic Pathway Analysis

Metabolomics and Transcriptomics Profiling of this compound-related Metabolites

Integrated 'omics' approaches are powerful tools for elucidating the complex roles of metabolites like D-ribitol and its phosphorylated derivatives.

Metabolomics: Untargeted global metabolomic profiling, typically using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), allows for the simultaneous measurement of hundreds of metabolites. nih.govnih.gov In studies on cancer cells and mouse models of muscular dystrophy, this approach has been used to:

Quantify changes in the levels of ribitol, its precursors, and downstream metabolites following ribitol supplementation. nih.govnih.gov

Identify widespread alterations in related metabolic pathways, including glycolysis, the TCA cycle, and amino acid metabolism. nih.govnih.govplos.org

Compare the metabolic impact of ribitol with that of similar sugars like ribose and xylitol. nih.govplos.org

For instance, a study on FKRP mutant mice used untargeted metabolic profiling to analyze quadriceps muscles, revealing significant changes in 4.6% of the 568 detected metabolites after ribitol treatment compared to untreated controls. nih.gov

Transcriptomics: Transcriptome analysis, often performed using microarray technology or RNA-sequencing, complements metabolomics by measuring changes in gene expression. nih.gov By analyzing the expression levels of genes encoding metabolic enzymes, researchers can infer how metabolic fluxes are being regulated at the transcriptional level. nih.govplos.org In a study of breast cancer cells treated with ribitol, transcriptome profiling identified differential expression in genes related to glycolysis, the TCA cycle, and the RAS signaling pathway. nih.gov

Combining these two approaches provides a more holistic view of metabolic reprogramming. For example, an increase in a particular metabolite (detected by metabolomics) can be correlated with the upregulation of a gene encoding its synthesizing enzyme (detected by transcriptomics), providing strong evidence for the activation of that specific pathway. plos.orgmdpi.com

Enzyme Activity Assays and Kinetic Studies

The functional characterization of enzymes involved in metabolic pathways utilizing D-ribitol phosphate relies on robust activity assays and detailed kinetic studies. These investigations are essential for determining substrate specificity, catalytic efficiency, and the influence of cofactors.

Spectrophotometric assays are commonly employed to measure the activity of dehydrogenases involved in ribitol phosphate metabolism. For instance, the activity of D-ribitol-5-P 2-dehydrogenase, which oxidizes D-ribitol-5-phosphate to D-ribulose-5-phosphate, can be monitored by the reduction of NAD⁺ to NADH. asm.org Similarly, the activity of TarJ (spr1148), an NADPH-dependent alcohol dehydrogenase from Streptococcus pneumoniae that synthesizes ribitol 5-phosphate from ribulose 5-phosphate, is determined by measuring the decrease in absorbance at 340 nm due to NADPH oxidation. nih.gov The assay for TarJ is typically performed in a Tris-HCl buffer at pH 8.0, containing ribulose 5-phosphate and NADPH. nih.gov Kinetic analysis of TarJ revealed a K_m value of 61 μM for its substrate, ribulose 5-phosphate. nih.gov

For cytidylyltransferases like TarI (spr1149) from S. pneumoniae and its human ortholog, isoprenoid synthase domain-containing protein (ISPD), which synthesize CDP-ribitol from CTP and ribitol 5-phosphate, enzyme activity is often measured by quantifying the release of inorganic pyrophosphate using a malachite green assay. nih.gov Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to directly measure the formation of the CDP-ribitol product. researchgate.net Kinetic studies on human ISPD showed that its activity with D-ribitol-5-phosphate follows negative cooperativity, with a Hill coefficient of 0.2. researchgate.net The enzyme also exhibits some activity towards other pentose phosphates like D-ribose-5-phosphate, but this is significantly lower than its activity with D-ribitol-5-phosphate. researchgate.net

In some cases, coupled enzyme assays are necessary. The activity of D-ribulose-5-P 3-epimerase, which converts D-ribulose-5-P to D-xylulose-5-P, can be measured in a coupled reaction. In this setup, D-xylulose-5-P is first converted to D-ribulose-5-P by the epimerase, and the subsequent reduction of D-ribulose-5-P is catalyzed by D-ribitol-5-P 2-dehydrogenase, with the consumption of NADH being monitored spectrophotometrically. asm.org

These assays provide fundamental data on enzyme function, allowing for the comparison of catalytic efficiencies and substrate preferences, which is critical for understanding the flow of metabolites through a given pathway.

Table 1: Kinetic Parameters of Enzymes in Ribitol Phosphate Metabolism

| Enzyme | Organism/Source | Substrate | K_m | V_max | Assay Method | Reference |

| TarJ (spr1148) | Streptococcus pneumoniae | Ribulose 5-phosphate | 61 μM | Not Reported | Spectrophotometry (NADPH oxidation) | nih.gov |

| ISPD | Human | D-ribitol-5-phosphate | Not Reported | Not Reported | HPLC (CDP-ribitol formation) | researchgate.net |

| CA1P Phosphatase | Phaseolus vulgaris | 2-carboxy-D-arabinitol | 1.8 mM | 1.5 µmol/min/mg | Radiometric | nih.gov |

| D-ribitol-5-P 2-dehydrogenase | Lactobacillus casei | D-ribitol-5-phosphate | Not Reported | Not Reported | Spectrophotometry (NADH formation) | asm.org |

Genetic Knockout/Knockdown Studies for Pathway Elucidation

Genetic knockout and knockdown studies have been indispensable in confirming the physiological roles of genes involved in D-ribitol phosphate metabolism and its incorporation into larger structures like teichoic acids and α-dystroglycan.

In the bacterium Lactobacillus casei, an 11-kb genomic region was identified that contains genes for a complete D-ribitol utilization pathway, including a mannose-type phosphotransferase system (PTS) and several catabolic enzymes. researchgate.net Deletion of the gene encoding the EIIB component of this presumed ribitol PTS resulted in the inability of the mutant strain to ferment D-ribitol, directly demonstrating the role of this PTS in D-ribitol transport. researchgate.net Similarly, in Streptococcus oralis, disrupting the gene for the first transferase in the receptor polysaccharide (RPS) synthesis locus abolished the production of the cell surface ribitol-5-phosphate-containing polysaccharide. asm.org These studies in bacteria confirm the function of specific genes in D-ribitol transport and its use in cell wall synthesis.

In mammalian systems, genetic studies have been crucial for understanding dystroglycanopathies, a group of muscular dystrophies linked to defects in the glycosylation of α-dystroglycan. nih.gov The discovery that a unique tandem D-ribitol-phosphate structure is essential for α-dystroglycan function has focused research on the enzymes that synthesize and transfer this moiety. whiterose.ac.ukglycoforum.gr.jp Studies using HEK293 cells with targeted gene knockouts have provided significant insights. researchgate.net Inactivation of the FKTN (fukutin) gene led to a complete loss of ribitol incorporation into α-dystroglycan, a function that was restored upon re-expression of the gene. researchgate.net This provides definitive evidence that FKTN is essential for the transfer of ribitol phosphate to the glycan chain. In contrast, the knockout of FKRP (FKTN-related protein) in the same cell line did not abolish ribitol incorporation, suggesting a different or sequential role in the glycosylation pathway. researchgate.net Furthermore, knockout of ISPD, the gene encoding the enzyme that synthesizes the donor molecule CDP-ribitol, also prevents the incorporation of ribitol into α-dystroglycan, confirming its critical upstream role in the pathway. researchgate.netresearchgate.net

These genetic manipulation studies, by creating precise defects in metabolic pathways, allow researchers to observe the direct consequences of a single gene's absence, thereby unambiguously linking genes to their specific functions in D-ribitol phosphate metabolism.

Table 2: Summary of Genetic Knockout/Knockdown Studies

| Gene Knockout/Knockdown | Organism/Cell Line | Phenotypic Effect | Elucidated Pathway/Function | Reference |

| PTS EIIB component | Lactobacillus casei | Inability to ferment D-ribitol | Essential for D-ribitol transport | researchgate.net |

| wefM (transferase) | Streptococcus oralis | Abolished cell surface RPS production | Required for synthesis of ribitol-5-phosphate-containing polysaccharide | asm.org |

| FKTN | Human (HEK293 cells) | Complete loss of ribitol incorporation into α-dystroglycan | Essential for transferring ribitol phosphate to α-dystroglycan | researchgate.net |

| FKRP | Human (HEK293 cells) | Ribitol incorporation into α-dystroglycan was maintained | Not the primary enzyme for initial ribitol phosphate transfer | researchgate.net |

| ISPD | Human (HEK293 cells) | Loss of ribitol incorporation into α-dystroglycan | Essential for synthesizing CDP-ribitol, the donor for ribitol phosphate transfer | researchgate.netresearchgate.net |

Broader Academic Implications and Future Research Directions

D-ribitol 1-phosphate as a Target for Biochemical and Genetic Research

This compound and its related metabolic pathways represent a significant area of interest for biochemical and genetic research, primarily due to its crucial role in the structure and synthesis of cell wall teichoic acids (WTAs) in Gram-positive bacteria. nih.govnih.gov These polymers are vital for various cellular functions, including cation homeostasis, ion trafficking, and regulation of autolysins. nih.gov

The enzymes involved in the synthesis of this compound and its subsequent incorporation into WTAs are key targets for research. For instance, in Streptococcus pneumoniae, the synthesis of CDP-ribitol, a necessary precursor for teichoic acids, is dependent on the enzyme TarI, a cytidylyl transferase that utilizes ribitol (B610474) 5-phosphate. nih.gov Genetic studies have indicated that the genes responsible for this process, tarI and tarJ, may be essential for the bacterium's growth. nih.gov Similarly, in Staphylococcus aureus, the genes tarK and tarL encode for ribitol phosphate (B84403) transferases that are critical for the polymerization of the ribitol phosphate chains in WTAs. researchgate.netrsc.org The functional redundancy of these enzymes suggests a robust system for WTA synthesis, highlighting their importance to the organism. researchgate.net

Biochemical investigations have focused on characterizing these enzymes and their substrates. For example, D-ribitol-5-phosphate 2-dehydrogenase is responsible for the oxidation of D-ribitol-5-phosphate to D-ribulose-5-P, a key step in its catabolism. nih.gov Furthermore, the dephosphorylation of this compound is catalyzed by D-ribitol-5-phosphate phosphatase. uniprot.org The synthesis of oligomers of D-ribitol-1-phosphate has been achieved for immunological studies, which could have implications for vaccine development. nih.govrsc.orgresearchgate.net

In mammals, the discovery of D-ribitol-5-phosphate as a component of O-mannose glycans on α-dystroglycan has opened new avenues of research. mdpi.comwhiterose.ac.uk Deficiencies in the enzymes that synthesize the tandem D-ribitol-5-phosphate structure, such as fukutin and fukutin-related protein, lead to a group of congenital muscular dystrophies known as dystroglycanopathies. oup.com Research is ongoing to elucidate the complete biosynthetic pathway of D-ribitol-5-phosphate in mammals, with studies identifying the ribose reduction pathway as a significant contributor and AKR1B1 as a key reductase in this process. oup.com

Key Enzymes in this compound Metabolism

| Enzyme | Function | Organism/System |

| TarI | Synthesizes CDP-ribitol from ribitol 5-phosphate and CTP | Streptococcus pneumoniae |

| TarJ | Synthesizes ribitol 5-phosphate from ribulose 5-phosphate | Streptococcus pneumoniae |

| TarK/TarL | Ribitol phosphate transferases for WTA polymerization | Staphylococcus aureus |

| D-ribitol-5-phosphate 2-dehydrogenase | Oxidizes D-ribitol-5-phosphate to D-ribulose-5-P | Lactobacillus casei |

| D-ribitol-5-phosphate phosphatase | Dephosphorylates D-ribitol-1-phosphate and D-ribitol-5-phosphate | Bacteroides thetaiotaomicron |

| Fukutin/Fukutin-related protein | Rbo5P-transferases for O-mannose glycan synthesis | Mammals |

| AKR1B1 | Reductase in the ribose reduction pathway for Rbo5P production | Mammals |

Evolutionary Perspectives of this compound Metabolism and its Biological Roles

The metabolism of this compound is deeply rooted in evolutionary history, with its core biochemical reactions being ancient. wiley.com The pentose (B10789219) phosphate pathway (PPP), from which the precursor for ribitol phosphate is derived, is considered to be of pre-enzymatic origin, suggesting that the fundamental chemistry for its synthesis existed even before the evolution of complex enzymatic systems. wiley.com

In bacteria, the presence of D-ribitol phosphate in cell wall teichoic acids is a widespread feature among Gram-positive bacteria. nih.govwikipedia.orgebi.ac.uk The genes for ribitol phosphate synthesis and polymerization are often found in specific operons, such as the lic region in Streptococcus pneumoniae and the tar gene clusters in Staphylococcus aureus. nih.govresearchgate.net The conservation of these gene clusters across different species underscores their fundamental importance for bacterial survival and adaptation. The complex and diverse structures of teichoic acids, which can include various sugar and amino acid modifications, reflect an evolutionary adaptation to different environments and host-pathogen interactions. nih.govnih.gov

The catabolism of D-ribitol also shows evolutionary diversity. In some bacteria like Lactobacillus casei, a specific phosphotransferase system (PTS) is responsible for the uptake and phosphorylation of D-ribitol. nih.govasm.orgresearchgate.net The genes for this system are located in a specific genomic region that is not present in all strains, indicating horizontal gene transfer and adaptation to specific nutritional niches. nih.gov

The recent discovery of D-ribitol-5-phosphate in mammalian glycans presents an intriguing evolutionary question. mdpi.comwhiterose.ac.ukoup.com While the machinery for its synthesis and incorporation is present in mammals, the evolutionary origins of this pathway are still being investigated. It is possible that it represents a conserved ancient pathway or a case of convergent evolution. The essential role of this modification in muscle integrity in mammals highlights a critical biological function that has been maintained through evolution. oup.com

Advanced Methodologies for this compound Research (e.g., Hyperpolarization NMR)

The study of this compound and its related metabolites has been significantly advanced by modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental in elucidating the structure and conformation of ribitol and its derivatives. mdpi.com